molecular formula C17H19ClN4O2 B2413503 (4-(2-chlorophenyl)piperazin-1-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanone CAS No. 1421455-93-7

(4-(2-chlorophenyl)piperazin-1-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanone

Cat. No.: B2413503
CAS No.: 1421455-93-7
M. Wt: 346.82
InChI Key: YZWUZMPJSSLRKU-UHFFFAOYSA-N
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Description

(4-(2-chlorophenyl)piperazin-1-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanone is a useful research compound. Its molecular formula is C17H19ClN4O2 and its molecular weight is 346.82. The purity is usually 95%.
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Biological Activity

The compound (4-(2-chlorophenyl)piperazin-1-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanone , also known by its chemical structure and various identifiers, has garnered interest in pharmacological research due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique heterocyclic structure, which includes a piperazine moiety and a pyrazolo[5,1-b][1,3]oxazine core. The presence of the 2-chlorophenyl group enhances its lipophilicity and may influence its interaction with biological targets.

Antibacterial Activity

Recent studies have demonstrated that derivatives of compounds similar to this compound exhibit significant antibacterial properties. For instance:

  • In vitro studies showed moderate to strong activity against Salmonella typhi and Bacillus subtilis, with some compounds achieving IC50 values as low as 2.14 µM against urease, indicating potential as antibacterial agents .

Enzyme Inhibition

The compound has been investigated for its role as an enzyme inhibitor:

  • Acetylcholinesterase (AChE) Inhibition : Compounds related to this structure have been reported to inhibit AChE effectively. This inhibition is crucial for developing treatments for neurodegenerative diseases like Alzheimer's .
  • Urease Inhibition : The compound demonstrated strong urease inhibitory activity, which is significant for treating infections caused by urease-producing bacteria .

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Interaction : The compound likely interacts with various receptors in the central nervous system due to the piperazine structure.
  • Enzyme Binding : Its ability to bind to AChE and urease suggests that it can alter enzyme activity leading to therapeutic effects.
  • Molecular Docking Studies : These studies indicate favorable interactions with target proteins, supporting the observed biological activities .

Study 1: Antibacterial Efficacy

A study evaluated the antibacterial activity of synthesized derivatives against various strains. The results indicated that compounds similar to this compound exhibited significant inhibition against pathogenic bacteria.

Compound IDBacterial StrainIC50 (µM)
7lSalmonella typhi2.14
7mBacillus subtilis0.63
7nEscherichia coli6.28

Study 2: Enzyme Inhibition Profile

Another study focused on the enzyme inhibition profile of related compounds:

Compound IDEnzyme TargetIC50 (µM)
7oAcetylcholinesterase1.13
7pUrease1.21

Properties

IUPAC Name

[4-(2-chlorophenyl)piperazin-1-yl]-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O2/c18-13-4-1-2-5-15(13)20-7-9-21(10-8-20)17(23)14-12-16-22(19-14)6-3-11-24-16/h1-2,4-5,12H,3,6-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZWUZMPJSSLRKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC(=N2)C(=O)N3CCN(CC3)C4=CC=CC=C4Cl)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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